molecular formula C10H14N2O3 B1301663 N-(3,4-dimethoxybenzyl)urea CAS No. 65609-19-0

N-(3,4-dimethoxybenzyl)urea

Cat. No. B1301663
M. Wt: 210.23 g/mol
InChI Key: MCKXSAZGGFLRTR-UHFFFAOYSA-N
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Patent
US06248746B1

Procedure details

60 ml of 5n HCl were added at room temperature within 45 min to a solution of 49.5 ml (300 mM) of 90% veratrylamine and 20.40 g (307 mM) of 98% sodium cyanate in 500 ml of water. After stirring overnight the crystals were collected: 52.66 g (83.5%) of urea with a melting point of 172-3° C. (sublimation 157° C.).
[Compound]
Name
5n
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
49.5 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH2:13])[C:3]1[CH:12]=[CH:11][C:8]([O:9][CH3:10])=[C:5]([O:6][CH3:7])[CH:4]=1.[O-:14][C:15]#[N:16].[Na+]>O>[CH3:7][O:6][C:5]1[CH:4]=[C:3]([CH:12]=[CH:11][C:8]=1[O:9][CH3:10])[CH2:2][NH:13][C:15]([NH2:16])=[O:14] |f:2.3|

Inputs

Step One
Name
5n
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
49.5 mL
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)N
Name
sodium cyanate
Quantity
20.4 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the crystals
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
with a melting point of 172-3° C. (sublimation 157° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC=1C=C(CNC(=O)N)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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